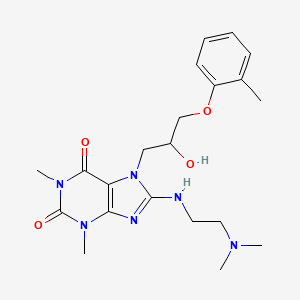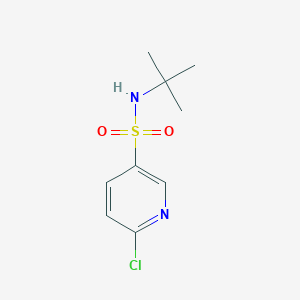
N-tert-butyl-6-chloropyridine-3-sulfonamide
Übersicht
Beschreibung
“N-tert-butyl-6-chloropyridine-3-sulfonamide” is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-tert-butyl-6-chloropyridine-3-sulfonamide” is represented by the formula C9H13ClN2O2S . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“N-tert-butyl-6-chloropyridine-3-sulfonamide” has a predicted melting point of 124.96° C and a predicted boiling point of 362.5° C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.53 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
Application Summary
“N-tert-butyl-6-chloropyridine-3-sulfonamide” is used as a biochemical in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions using methods such as mass spectrometry, protein microarrays, two-dimensional gel electrophoresis, and bioinformatics.
Methods of Application
The specific methods of application in proteomics research can vary widely depending on the exact nature of the research being conducted. However, it’s likely that this compound is used in a laboratory setting, following standard safety protocols for handling biochemicals .
Results or Outcomes
The results or outcomes of this application would depend on the specific research goals. As this compound is used in proteomics research, it may contribute to our understanding of protein structures and functions .
Pharmaceutical Applications
Application Summary
The N-tert-butyl amide group, which is part of the “N-tert-butyl-6-chloropyridine-3-sulfonamide” molecule, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
Methods of Application
In pharmaceutical applications, this compound would be synthesized and incorporated into the drug during the manufacturing process. The drug would then be administered to patients as prescribed by a healthcare professional .
Results or Outcomes
Finasteride is used to treat benign prostatic hyperplasia, while nelfinavir is a protease inhibitor developed as a component in the treatment of HIV . The outcomes of these treatments would depend on a variety of factors, including the patient’s overall health, the stage of their disease, and their response to the medication .
Eigenschaften
IUPAC Name |
N-tert-butyl-6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOXXBWDLRALIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-6-chloropyridine-3-sulfonamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

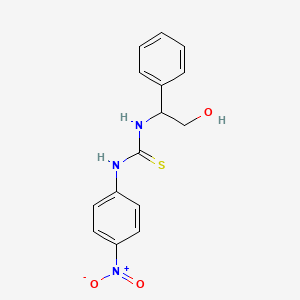
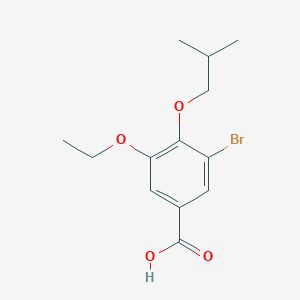
![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)
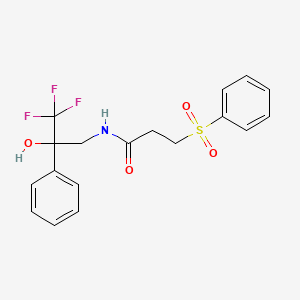

![6-fluoro-N-[(2S)-3-hydroxy-1-oxo-1-(1,4-thiazepan-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2921104.png)
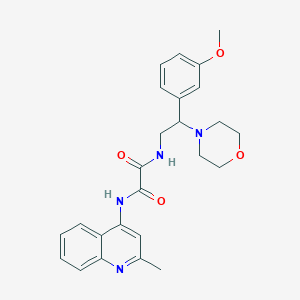
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2921109.png)
![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)
![1-(5-chloro-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B2921114.png)
![8-(Butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2921115.png)
